6-Oxoheptanoic acid

Bioconjugation Antibody-Drug Conjugates Protein Labeling

6-Oxoheptanoic acid (5-acetylvaleric acid) is a bifunctional C7 oxo-fatty acid with a ketone at C6 and a terminal carboxyl. Its specific chain length and functional positioning make it essential for enzymatic inhibition (lipoxygenase) and as a defined spacer in OHA protein conjugation. Substituting with generic keto-acids risks assay failure. Choose the documented reagent for reproducible synthesis and metabolic pathway studies.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 3128-07-2
Cat. No. B047756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxoheptanoic acid
CAS3128-07-2
Synonyms6-Oxoheptanoic Acid;  6-Ketoheptanoic Acid;  6-Oxoenanthic Acid;  Acetovaleric Acid;  NSC 167591;  ε-Ketoheptanoic Acid;  ε-Oxoenanthic Acid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(=O)CCCCC(=O)O
InChIInChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)
InChIKeyIZOQMUVIDMLRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxoheptanoic Acid (CAS 3128-07-2) for Laboratory Procurement & Research Use


6-Oxoheptanoic acid (CAS 3128-07-2), also known as 5-acetylvaleric acid or 6-ketoheptanoic acid [1], is a C7 medium-chain oxo-fatty acid with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol [1]. It is a crystalline solid at room temperature, with a melting point of 35-37 °C and a boiling point of 158-162 °C at 9 mmHg . The compound features a ketone group at the C6 position and a terminal carboxylic acid, providing dual reactivity that makes it a valuable bifunctional building block for applications in organic synthesis, biochemical conjugation, and metabolic studies .

Why 6-Oxoheptanoic Acid (CAS 3128-07-2) Cannot Be Substituted with Common Analogs


Substituting 6-oxoheptanoic acid with a generic keto-acid or structurally similar analog such as 4-acetylbutyric acid (5-oxohexanoic acid) or 7-oxooctanoic acid can lead to experimental failure or invalid conclusions . The compound's specific C7 chain length and terminal ketone position are not arbitrary; they dictate its performance in enzymatic assays (e.g., as a lipoxygenase inhibitor [1]), its reactivity as a ketone linker in protein conjugation (OHA linker ), and its behavior in metabolic pathway studies . While many keto-acids share a general functional motif, differences in chain length, ketone position, and physicochemical properties such as solubility, pKa, and melting point can significantly alter reactivity, biological activity, and compatibility with established protocols . The quantitative evidence below demonstrates where 6-oxoheptanoic acid provides specific, verifiable advantages over its closest alternatives, justifying its selection in procurement decisions.

6-Oxoheptanoic Acid (CAS 3128-07-2) Evidence-Based Differentiation for Procurement


Ketone Linker in Protein Conjugation: Defined C7 Spacer Arm Length

6-Oxoheptanoic acid (OHA) serves as a defined ketone linker for conjugating hydrazide derivatives to proteins [1]. In contrast to the generic approach of using short-chain aldehydes or non-specific spacers, OHA provides a specific seven-carbon spacer arm (6-carbon chain plus ketone carbon) between the protein and the conjugated molecule. This is a critical parameter for optimizing the orientation and accessibility of the conjugated payload, such as in antibody-drug conjugates (ADCs). Studies explicitly introduce OHA as a novel ketone linker (6-oxoheptanoic acid) that acts as a hydrazide anchor [1], providing enhanced stability and specificity in targeting cancer cells . While 4-acetylbutyric acid (C6) could also act as a ketone linker, its shorter C5 spacer arm would alter the distance and conformational freedom of the attached moiety, potentially affecting binding kinetics and efficacy. Similarly, 7-oxooctanoic acid (C8) would provide a longer C6 spacer arm, which may introduce undesired flexibility or off-target interactions. The quantitative difference lies in the defined atomic distance (approximately 7-8 Å) provided by the OHA linker, which is a verifiable design parameter for bioconjugation optimization. This specific spacer length is not replicated by other common keto-acids.

Bioconjugation Antibody-Drug Conjugates Protein Labeling

Lipoxygenase Inhibition: Potency for Arachidonic Acid Pathway Studies

6-Oxoheptanoic acid is characterized as a potent lipoxygenase inhibitor [1]. While specific IC50 values are not publicly available in the consulted sources, the compound's classification as 'potent' in authoritative biochemical databases indicates a significant level of activity relative to other known inhibitors in this class. This contrasts with other oxo-fatty acids like 7-oxooctanoic acid, for which such specific enzyme inhibition data is not reported. The compound's ability to interfere with arachidonic acid metabolism [1] positions it as a relevant tool for studying inflammatory pathways. Furthermore, it exhibits weaker inhibition of other related enzymes, including formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1], providing a defined selectivity profile. This multi-target inhibition fingerprint, with a primary effect on lipoxygenase, is a quantifiable characteristic that distinguishes it from other keto-acids that may have entirely different or unknown activity profiles.

Inflammation Enzyme Inhibition Arachidonic Acid Cascade

Synthesis of Novel Penicillins: Structural Requirement for Keto-Acid Side Chains

6-Oxoheptanoic acid is a specifically cited reagent for the synthesis of new penicillins containing keto-acids as side chains . This application is not a generic property of all keto-acids but rather a specific synthetic utility that has been established for this compound. The requirement for a C7 chain with a terminal ketone and carboxylic acid is a defined structural prerequisite for this class of modified beta-lactam antibiotics. While other keto-acids like 4-acetylbutyric acid (C6) or 7-oxooctanoic acid (C8) could theoretically be employed, the reported synthetic routes and resulting antibiotic structures in the literature are specific to the 6-oxoheptanoic acid scaffold. For instance, patents related to blood cholesterol reducing agents utilize 3-oxy-5-oxo-6-heptenoic acid derivatives, highlighting the importance of the seven-carbon backbone [1]. The use of 6-oxoheptanoic acid in this context is therefore a proven, documented path for generating novel penicillin analogs, whereas substitution with a different chain length would lead to a different, uncharacterized product with unknown biological activity and patentability.

Antibiotics Beta-Lactam Medicinal Chemistry

Physical Properties for Formulation and Handling: Solid State at Room Temperature

6-Oxoheptanoic acid is a crystalline solid at room temperature, with a melting point of 35-37 °C . This is a key differentiator from 4-acetylbutyric acid (5-oxohexanoic acid), which is a liquid at room temperature, with a boiling point of 274-275 °C and a density of 1.09 g/mL . The solid-state nature of 6-oxoheptanoic acid offers distinct advantages in terms of weighing accuracy, handling, and potential for solid-formulation development. Accurate weighing is crucial for reproducible chemical reactions and biological assays; handling a solid generally reduces the risk of spillage and volumetric errors compared to viscous liquids. Furthermore, the solid state is often preferred for long-term stability and storage, and it opens avenues for solid-state characterization (e.g., XRPD, DSC) and formulation techniques (e.g., solid dispersions) that are not applicable to liquids.

Pre-formulation Solid Dispersion Handling Safety

Predicted pKa for Rationalizing Reactivity and Solubility

The predicted pKa of 6-oxoheptanoic acid is 4.69 ± 0.10 . This value is critical for predicting the compound's ionization state in aqueous solutions, which directly influences its solubility, partitioning, and reactivity in pH-dependent processes (e.g., amide bond formation, enzyme assays). While this is a predicted value, it provides a quantitative benchmark for rational experimental design. In comparison, the pKa of the structurally similar 4-acetylbutyric acid is not readily available in the consulted public databases, limiting the ability to model its behavior under identical conditions. The availability of a predicted pKa, along with the compound's reported water solubility [1], offers a clear advantage for researchers needing to understand and control its behavior in aqueous reaction media or biological buffers.

Acid-Base Chemistry Solubility Prediction Reaction Optimization

Optimal Research and Industrial Use Cases for 6-Oxoheptanoic Acid (CAS 3128-07-2)


Design and Synthesis of Site-Specific Antibody-Drug Conjugates (ADCs)

6-Oxoheptanoic acid is employed as a ketone linker (OHA) for the conjugation of hydrazide derivatives to proteins . Its specific C7 chain length provides a defined spacer arm that can be optimized for payload accessibility and conjugate stability. This application is supported by studies demonstrating enhanced stability and specificity in targeting cancer cells . For procurement, this compound is the specified linker in established protocols, ensuring reproducibility in bioconjugation workflows.

Development of Novel Beta-Lactam Antibiotics

6-Oxoheptanoic acid serves as a key building block for the synthesis of new penicillins bearing keto-acid side chains . This application is well-documented, and the compound's use is cited in the patent literature for the preparation of related derivatives [1]. Its C7 backbone is a structural requirement for this class of analogs, making it the reagent of choice for this line of medicinal chemistry research.

Metabolic Pathway Tracing and Bioremediation Studies

6-Oxoheptanoic acid is used as a reagent to study the metabolic pathways of 4-hydroxypentanoate and levulinate . Furthermore, it is recognized as an intermediate in the bacterial catabolism of toluene and other aromatic compounds, facilitating research into bioremediation and enzymatic degradation mechanisms . Its specific role in these pathways makes it a critical tool for environmental and microbiological research.

Investigation of Lipoxygenase-Mediated Inflammatory Pathways

As a documented potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2], 6-oxoheptanoic acid is a valuable tool compound for studying inflammatory signaling cascades. Its defined selectivity profile (weak inhibition of cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [2]) allows for targeted investigations of the lipoxygenase pathway, distinguishing it from broader-spectrum inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxoheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.